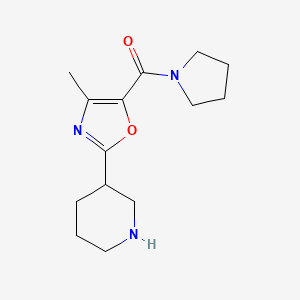

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone

Description

Properties

IUPAC Name |

(4-methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10-12(14(18)17-7-2-3-8-17)19-13(16-10)11-5-4-6-15-9-11/h11,15H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJOUICCRKRGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone is a novel organic molecule characterized by the presence of piperidine and oxazole rings. Its unique structure suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex arrangement of heterocyclic structures, which may contribute to its biological properties. The molecular formula is , and it exhibits characteristics typical of compounds designed for therapeutic applications.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activities.

Case Study:

A related study explored the antitumor efficacy of piperidine-based compounds against BRCA-deficient cancer cells, revealing high selectivity and potency. This suggests a potential pathway for this compound to be evaluated in a similar context .

Antimicrobial Properties

The compound's oxazole ring is known for its antimicrobial properties. Preliminary investigations into structurally analogous compounds have demonstrated their ability to inhibit bacterial growth, indicating that this compound may exhibit similar effects.

Research Findings:

In vitro studies have shown that oxazole-containing compounds can act against various pathogens, including resistant strains of bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The piperidine moiety may enhance binding affinity due to its ability to mimic natural substrates in biological systems.

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives

- Molecular Formula: Varies (e.g., C₁₈H₁₆N₄O₃S for N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide).

- Substituents: 4-Cyano, 2-aryl (e.g., phenyl, thiophenyl), and 5-sulfonamide groups.

- Key Difference: The sulfonamide group at position 5 introduces strong hydrogen-bonding capacity, unlike the target compound’s pyrrolidinylmethanone, which prioritizes lipophilicity.

Morpholine Analog (CAS 2241144-59-0)

- Molecular Formula : C₁₄H₂₁N₃O₃.

- Substituents: 4-Methyl, 2-piperidin-3-yl, and 5-morpholinylmethanone.

- Key Difference : Replacing pyrrolidine with morpholine adds an oxygen atom, increasing polarity (logP ~1.2 vs. ~1.8 for the target compound, estimated). This may enhance aqueous solubility but reduce blood-brain barrier penetration .

Heterocyclic Variations

Pyrazoline-Based Methanone (CAS 121306-57-8)

- Molecular Formula : C₁₆H₁₅N₃O.

- Core Structure : 4,5-Dihydro-1H-pyrazoline instead of oxazole.

- Substituents: 3-Pyridinylmethanone and 2-methylphenyl groups.

Table 1: Comparative Analysis of Key Features

*LogP values are estimated using fragment-based methods.

Discussion of Key Differences

- The target compound’s pyrrolidine and piperidine groups may enhance interactions with proteases or kinases through hydrophobic and basic nitrogen interactions .

- Solubility vs. Permeability : The morpholine analog’s oxygen atom likely improves solubility (~20 mg/mL estimated) compared to the target compound (~10 mg/mL), but the latter’s reduced polarity could favor tissue penetration .

- Heterocycle Impact : Pyrazoline-based analogs () lack the oxazole’s aromatic stability, which may reduce metabolic resistance but increase reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.